![molecular formula C22H34ClN5O B610877 SLP7111228 HCl CAS No. 1449768-48-2](/img/structure/B610877.png)
SLP7111228 HCl
Overview
Description
SLP7111228 HCl is a potent and selective inhibitor of sphingosine kinase (SPHK) 1 . It has Ki values of 0.048 and >10 μM for SPHK1 and 2, respectively . It induces a concentration-dependent decrease in sphingosine-1-phosphate (S1P) in U937 cells but has no effect on sphingosine levels .
Molecular Structure Analysis
The molecular formula of SLP7111228 HCl is C22H34ClN5O . The InChI code isInChI=1S/C22H33N5O.ClH/c1-2-3-4-5-6-7-9-17-11-13-18 (14-12-17)21-25-20 (28-26-21)16-19-10-8-15-27 (19)22 (23)24;/h11-14,19H,2-10,15-16H2,1H3, (H3,23,24);1H/t19-;/m0./s1
. Chemical Reactions Analysis
SLP7111228 HCl is known to inhibit the reuptake of norepinephrine and dopamine weakly .Physical And Chemical Properties Analysis
SLP7111228 HCl is a crystalline solid . It has a molecular weight of 420.0 g/mol . It has a solubility of 12.5 mg/ml in DMF, 30 mg/ml in DMSO, and 30 mg/ml in Ethanol .Scientific Research Applications
Inhibition of Sphingosine Kinase 1 (SPHK1)
SLP7111228 HCl is a potent and selective inhibitor of SPHK1, with K(_i) values of 0.048 μM for SPHK1 . By inhibiting this enzyme, it can modulate the sphingosine-1-phosphate (S1P) pathway, which is crucial in various cellular processes including proliferation, survival, and migration. This makes it a valuable tool for researching cancer biology, as SPHK1 is often overexpressed in malignant cells and contributes to oncogenic signaling.
Modulation of S1P Levels
The compound has been shown to induce a concentration-dependent decrease in S1P levels in U937 cells . This application is significant in immunology and inflammation research, as S1P is a bioactive lipid mediator that plays a role in immune cell trafficking and vascular integrity. By controlling S1P levels, SLP7111228 HCl can help in studying and potentially treating inflammatory diseases.
Cardiovascular Research
Given that S1P has a role in endothelial function and vascular homeostasis, SLP7111228 HCl’s ability to decrease blood levels of S1P suggests its utility in cardiovascular research . It could be used to explore therapeutic strategies for conditions like atherosclerosis and myocardial infarction, where S1P signaling is implicated.
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(2S)-2-[[3-(4-octylphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrrolidine-1-carboximidamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N5O.ClH/c1-2-3-4-5-6-7-9-17-11-13-18(14-12-17)21-25-20(28-26-21)16-19-10-8-15-27(19)22(23)24;/h11-14,19H,2-10,15-16H2,1H3,(H3,23,24);1H/t19-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REAGUXWEQBFUPB-FYZYNONXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)C2=NOC(=N2)CC3CCCN3C(=N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCC1=CC=C(C=C1)C2=NOC(=N2)C[C@@H]3CCCN3C(=N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34ClN5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
SLP7111228 (hydrochloride) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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